molecular formula C9H8ClF3N4 B2859574 8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 339106-46-6

8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No. B2859574
CAS RN: 339106-46-6
M. Wt: 264.64
InChI Key: ZUZSHTNESVAYSO-UHFFFAOYSA-N
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Description

“8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine” is a chemical compound with the molecular weight of 221.57 . It has the IUPAC name of 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine . The InChI code for this compound is 1S/C7H3ClF3N3/c8-5-1-4(7(9,10)11)2-14-3-12-13-6(5)14/h1-3H .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered aromatic azole chain, with two carbon and three nitrogen atoms . The compound also contains a chlorine atom and a trifluoromethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 221.57 . The compound is stored at a temperature of 28 C . More specific physical and chemical properties might be found in specialized chemical literature or databases.

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group present in this compound is a common feature in many pharmaceutical drugs . This group can greatly influence the biological activity of a compound, making it a valuable moiety in drug design. The compound’s structure could be utilized in the development of new medications, particularly those targeting central nervous system disorders, due to its similarity to known psychoactive substances.

Antiviral Research

Compounds with a triazolo[4,3-a]pyridine moiety have shown potential antiviral activity . This suggests that our compound could serve as a lead structure for the synthesis of new antiviral agents, possibly offering therapeutic options for diseases caused by viruses like Herpes simplex.

properties

IUPAC Name

8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N4/c1-16(2)8-15-14-7-6(10)3-5(4-17(7)8)9(11,12)13/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZSHTNESVAYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine

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